Pyroxamidine
描述
Structure
2D Structure
3D Structure of Parent
属性
CAS 编号 |
50871-54-0 |
|---|---|
分子式 |
C12H15ClN4 |
分子量 |
250.73 g/mol |
IUPAC 名称 |
3,4-dihydro-1H-pyrazino[1,2-a]indole-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H14N4.ClH/c13-12(14)15-5-6-16-10(8-15)7-9-3-1-2-4-11(9)16;/h1-4,7H,5-6,8H2,(H3,13,14);1H |
InChI 键 |
MOMNYUXPFUBDGS-UHFFFAOYSA-N |
SMILES |
C1CN2C(=CC3=CC=CC=C32)CN1C(=N)N.Cl |
规范 SMILES |
C1CN2C(=CC3=CC=CC=C32)CN1C(=N)N.Cl |
其他CAS编号 |
50871-54-0 |
同义词 |
2-guanyl-1,2,3,4,10,10a-hexahydro-1,2-a-pyrazinoindole EMD 21192 pyroxamidine pyroxamidine hydrochloride |
产品来源 |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool in organic chemistry for determining the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
Proton (¹H) NMR Applications in Pyroxamidine Analysis
Proton (¹H) NMR spectroscopy would be employed to identify the number of distinct proton environments in the this compound molecule, their relative ratios, and their connectivity through spin-spin coupling. The chemical shift (δ) of each proton signal would indicate its electronic environment, while the splitting pattern (e.g., singlet, doublet, triplet) would reveal the number of neighboring protons.
A representative data table for ¹H NMR would be structured as follows, but remains unpopulated due to the absence of data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Proposed Assignment |
| Data not available | Data not available | Data not available | Data not available | Data not available |
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. This technique is crucial for mapping the carbon backbone of a molecule.
A typical ¹³C NMR data table for this compound would appear as follows, but could not be completed:
| Chemical Shift (δ, ppm) | Proposed Assignment |
| Data not available | Data not available |
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to unambiguously assemble the structure of this compound. COSY spectra reveal proton-proton coupling networks, while HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. These techniques are pivotal for connecting molecular fragments identified in 1D NMR spectra.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrational frequencies of its bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy in this compound Research
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to particular functional groups.
An FT-IR data table for this compound, which could not be generated, would be formatted as such:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| Data not available | Data not available | Data not available | Data not available |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy is a light scattering technique that provides complementary information to FT-IR. It is particularly useful for identifying non-polar bonds and symmetric vibrations. A Raman spectrum for this compound would help to confirm the presence of various functional groups and provide a more complete vibrational profile of the molecule.
A characteristic Raman data table for this compound remains unavailable:
| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| Data not available | Data not available | Data not available | Data not available |
Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, precise information about a molecule's elemental composition and fragmentation behavior can be obtained.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. springernature.comresearchgate.net Unlike nominal mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This is achieved by instruments, such as Orbitrap and time-of-flight (TOF) analyzers, capable of very high mass resolution. springernature.com For a theoretical compound like this compound with a proposed molecular formula, HRMS would be used to confirm this composition by comparing the experimentally measured accurate mass to the calculated theoretical mass.
Table 1: Theoretical HRMS Data for a Postulated this compound Formula (C₁₀H₁₂N₄O)
| Parameter | Value |
| Molecular Formula | C₁₀H₁₂N₄O |
| Calculated Exact Mass | 204.10111 |
| Measured Exact Mass | Data not available |
| Mass Error (ppm) | Data not available |
| Ionization Mode | Electrospray Ionization (ESI+) |
Note: The data in this table is theoretical and for illustrative purposes only, as no experimental data for this compound is publicly available.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry, or MS/MS, is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. ijcap.inwikipedia.orgnationalmaglab.org In an MS/MS experiment, precursor ions of a specific mass-to-charge ratio are selected, fragmented (commonly through collision-induced dissociation), and the resulting product ions are then analyzed. youtube.com This process provides valuable information about the connectivity of atoms within the molecule. nih.gov The fragmentation pathways observed are characteristic of the compound's structure and functional groups. libretexts.orgnih.gov
For a hypothetical this compound structure, one could predict potential fragmentation pathways based on the stability of the resulting ions and neutral losses. Common fragmentation patterns often involve the cleavage of weaker bonds or the loss of small, stable neutral molecules.
Table 2: Predicted MS/MS Fragmentation Data for a Postulated this compound Structure
| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Neutral Loss |
| 205.1089 ([M+H]⁺) | Loss of ammonia | 188.1038 | NH₃ |
| 205.1089 ([M+H]⁺) | Cleavage of the pyrazole (B372694) ring | Data not available | Data not available |
| 205.1089 ([M+H]⁺) | Loss of the amidine group | Data not available | Data not available |
Note: This table represents predicted fragmentation pathways for a hypothetical structure and is for illustrative purposes. No experimental data for this compound is publicly available.
Electronic Spectroscopy for Conjugation and Chromophore Analysis
Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provide insights into the electronic structure of a molecule, particularly the presence of conjugated systems and chromophores. wikipedia.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. technologynetworks.commsu.edu This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. wikipedia.org The wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation within the molecule; more extensive conjugated systems generally absorb at longer wavelengths.
Table 3: Hypothetical UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Methanol | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available |
Note: No experimental UV-Vis data for this compound is publicly available.
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is a highly sensitive technique that provides information about a molecule's ability to emit light after being electronically excited. nih.govnih.gov Key parameters include the excitation and emission wavelengths, the Stokes shift (the difference between the excitation and emission maxima), and the fluorescence quantum yield. The photophysical properties of a compound are highly dependent on its molecular structure and environment. nih.govrsc.orgnih.gov
Table 4: Hypothetical Fluorescence Spectroscopic Data for this compound
| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| Ethanol | Data not available | Data not available | Data not available | Data not available |
| Toluene | Data not available | Data not available | Data not available | Data not available |
Note: No experimental fluorescence data for this compound is publicly available.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. mdpi.comyoutube.com This technique provides an unambiguous determination of the molecule's absolute configuration and conformation in the solid state. researchgate.netnih.gov
To date, no crystal structure for a compound identified as this compound has been deposited in crystallographic databases.
Table 5: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Calculated Density (g/cm³) | Data not available |
| R-factor (%) | Data not available |
Note: This table is for illustrative purposes only, as no crystallographic data for this compound is publicly available.
Synthetic Strategies and Chemical Modification Studies of Pyroxamidine and Analogues
Exploration of De Novo Synthetic Pathways for Pyroxamidine Core
De novo synthesis refers to the construction of a target molecule from simple, readily available starting materials. For the this compound core, de novo approaches would involve assembling the fundamental heterocyclic framework. While specific literature detailing the de novo synthesis of a compound explicitly named "this compound" was not immediately found in the initial search, general strategies for constructing pyrimidine (B1678525) scaffolds, which are often central to such compounds, involve cyclization reactions. For instance, the synthesis of pyrimidine derivatives often begins with the condensation of 1,3-dicarbonyl compounds or their equivalents with amidines or guanidines. Research into related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines mdpi.com and pyrazolo[3,4-d]pyrimidines nih.gov, highlights the importance of building these core structures from simpler precursors. These studies often involve multi-component reactions or sequential cyclization steps to establish the desired heterocyclic framework, which could be adapted for this compound synthesis. The general principles of de novo synthesis in heterocyclic chemistry, such as those applied to pyrimidine biosynthesis pathways core.ac.uknih.govyoutube.comnih.govyoutube.comnih.govyoutube.com, provide a conceptual basis for constructing such scaffolds from basic chemical building blocks.
Development of Modular Synthetic Approaches for Pyrimidine Scaffold Derivatization
Modular synthesis allows for the systematic introduction of diverse substituents onto a core scaffold, facilitating the exploration of chemical space for SAR studies. For pyrimidine-based compounds like this compound, modularity often involves functionalizing pre-formed pyrimidine rings or employing building blocks that can be easily coupled. Research into pyrimidine scaffold derivatization often focuses on reactions such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Sonogashira), and functional group interconversions. For example, studies on pyrazolo[1,5-a]pyrimidines demonstrate various synthetic pathways for preparation and post-functionalization, improving structural diversity mdpi.com. Similarly, the synthesis of pyrazolo[3,4-d]pyrimidines involves established routes that allow for the introduction of various substituents, crucial for drug design nih.gov. These approaches enable chemists to create libraries of analogues by varying substituents at different positions of the pyrimidine ring.
Strategies for Introducing Structural Diversity for Structure-Activity Relationship (SAR) Studies
Introducing structural diversity is paramount for SAR studies, enabling researchers to correlate specific structural features with biological activity. For this compound analogues, this involves synthesizing a range of compounds with systematic variations in their chemical structures. Common strategies include:
Varying Substituents: Modifying groups attached to the core this compound scaffold at different positions. This can involve changing the size, polarity, electronic properties, and hydrogen-bonding capabilities of these substituents.
Core Modifications: While focusing on the this compound core, related heterocyclic scaffolds like pyrazolo[2,3-b]pyridines have been explored for SAR studies by synthesizing various derivatives and evaluating their inhibitory activity nih.gov. Such studies provide insights into how modifications to the core heterocyclic system impact biological outcomes.
Combinatorial Synthesis: Employing parallel synthesis techniques or multicomponent reactions to rapidly generate libraries of diverse compounds. This approach accelerates the identification of lead compounds with desired biological activities. For instance, research on pyrazolo[1,5-a]pyrimidines highlights multicomponent syntheses that improve structural diversity mdpi.com.
The goal is to create a diverse set of molecules that can be screened for biological activity, allowing for the identification of key structural features responsible for efficacy and selectivity.
Regioselective and Stereoselective Synthesis Methodologies Applied to this compound Analogues
Regioselective synthesis ensures that a reaction occurs at a specific position on a molecule, while stereoselective synthesis controls the formation of specific stereoisomers (enantiomers or diastereomers). These methodologies are critical when the biological activity of a compound is highly dependent on its precise three-dimensional structure.
Regioselectivity: In the context of this compound analogues, regioselective synthesis would be employed to ensure that functional groups are introduced at desired positions on the pyrimidine ring or attached side chains. For example, in the synthesis of tetracyclic diazaphenothiazine analogues, the direction and mechanism of cyclization reactions were found to be related to substituents at specific positions on the pyridine (B92270) ring, indicating regiochemical control mdpi.com.
Stereoselectivity: If this compound or its analogues possess chiral centers, stereoselective synthesis becomes essential. This might involve using chiral starting materials, chiral auxiliaries, or chiral catalysts to ensure the formation of a single stereoisomer. Research on carbocyclic analogues of nucleoside Q precursor (PreQ0) highlights the development of convergent and stereoselective synthetic routes to chiral amine building blocks, which are then reacted with a common intermediate beilstein-journals.org. Similarly, studies on intramolecular Friedel-Crafts reactions of aziridinium (B1262131) ions demonstrate highly regioselective and stereoselective synthesis of tetrahydroisoquinolines nih.gov. The development of stereoselective synthesis for trisubstituted alkenes using sulfoximines as auxiliaries also showcases advancements in controlling stereochemistry chemrxiv.org.
The application of these precise synthetic techniques is vital for producing well-defined analogues of this compound for accurate SAR evaluation and for developing compounds with optimized pharmacological profiles.
Molecular and Cellular Mechanism of Action Investigations
Investigation of Sympathoadrenal System Modulation
The sympathoadrenal system, which includes the sympathetic nervous system and the adrenal medulla, is critical for the "fight-or-flight" response and is primarily mediated by catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) acting on adrenergic receptors. nih.gov Investigations in this area would determine if and how Pyroxamidine affects this system.
Adrenergic Receptor Binding and Affinities in Isolated Systems
To determine if this compound directly interacts with adrenergic receptors, researchers would perform radioligand binding assays. mdpi.com These experiments use membranes isolated from tissues or cells that express specific adrenergic receptor subtypes (e.g., α1A, α2B, β1, β2). nih.gov
Methodology : A known radioactive ligand (a molecule that binds to the receptor) is incubated with the receptor-containing membranes. In competition binding experiments, increasing concentrations of the unlabeled test compound (this compound) are added to see if it displaces the radioactive ligand. mdpi.com
Data Generated : The results are used to calculate the binding affinity of the compound, typically expressed as a dissociation constant (Kd) or an inhibition constant (Ki). A lower Ki or Kd value indicates a higher binding affinity. youtube.com This would be done for all nine adrenergic receptor subtypes to create a binding profile.
Example Data Table (Hypothetical for a test compound)
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| α1A | 15 |
| α1B | 25 |
| α1D | 30 |
| α2A | 1.5 |
| α2B | 2.8 |
| α2C | 4.0 |
| β1 | >1000 |
| β2 | >1000 |
| β3 | >1000 |
Functional Characterization of Receptor Agonism/Antagonism in Cell-Based Assays
After confirming that this compound binds to a receptor, functional assays are needed to determine what happens after it binds. These assays reveal whether the compound activates the receptor (agonism), blocks the receptor from being activated by its natural ligand (antagonism), or has some other effect. nih.gov
Methodology : Cell lines engineered to express a specific receptor subtype are used. uzh.ch When an agonist activates the receptor, it triggers a measurable downstream event, such as an increase in intracellular calcium or cyclic AMP (cAMP). libretexts.org To test for agonism, cells are treated with this compound alone. To test for antagonism, cells are treated with a known agonist in the presence of varying concentrations of this compound.
Data Generated : For an agonist, the result is an EC₅₀ value (the concentration that produces 50% of the maximum response). For an antagonist, an IC₅₀ value is determined (the concentration that inhibits 50% of the agonist response). thermofisher.com
Analysis of Post-Receptor Signaling Cascades (e.g., G-protein coupling, second messenger generation)
Adrenergic receptors are G protein-coupled receptors (GPCRs). nih.gov Upon activation, they interact with intracellular G proteins, which then initiate signaling cascades by modulating the production of second messengers. elifesciences.org
Methodology : Specialized assays, such as BRET or FRET-based biosensor assays, can directly measure the interaction between the receptor and specific G protein subtypes (e.g., Gαs, Gαi/o, Gαq/11). nih.gov Other assays measure the levels of second messengers; for example, an enzyme-linked immunosorbent assay (ELISA) can quantify cAMP levels.
Key Pathways :
α₁-receptors typically couple to Gαq/11 proteins, which activate phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
α₂-receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase, causing a decrease in intracellular cAMP levels. nih.gov
β-receptors couple to Gαs proteins, which stimulate adenylyl cyclase, leading to an increase in intracellular cAMP. libretexts.org
Modulation of Neurotransmitter Release and Reuptake Mechanisms
Some adrenergic receptors, particularly the α₂ subtypes, are located on presynaptic nerve terminals and act as autoreceptors that inhibit the further release of neurotransmitters like norepinephrine. nih.gov A compound acting as an agonist at these receptors would decrease neurotransmitter release, while an antagonist would increase it.
Methodology : This can be studied using techniques like microdialysis in animal models to measure neurotransmitter levels in specific brain regions. Alternatively, isolated nerve terminal preparations (synaptosomes) can be used to measure the release and reuptake of radiolabeled neurotransmitters. bioivt.com
Reuptake : The effect on neurotransmitter transporters (e.g., norepinephrine transporter, NET) would also be assessed to see if the compound blocks the reabsorption of neurotransmitters from the synapse. nih.gov
Enzyme Inhibition and Modulation Studies
To ensure a compound's selectivity and to identify any potential secondary mechanisms of action or off-target effects, it is profiled against a panel of enzymes. mdpi.com
Analysis of Pharmacological Effects in Isolated Biological Systems
Effects on Contractile Responses in Isolated Tissues (e.g., anococcygeus muscle, vas deferens)
Investigations into the effects of this compound on isolated smooth muscle tissues, particularly the rat anococcygeus muscle and vas deferens, have revealed its significant interaction with the noradrenergic nervous system. nih.gov These tissues are classic models for studying sympathetic neurotransmission due to their dense adrenergic innervation. nih.govplos.org
In the rat anococcygeus muscle, this compound at concentrations of 10⁻⁶ M and 10⁻⁵ M demonstrated a dual effect. It inhibited the contractile responses induced by field stimulation while simultaneously potentiating the contractile responses to exogenously applied noradrenaline. nih.gov This pattern is characteristic of a noradrenergic neuron-blocking agent. The inhibition of field stimulation responses suggests that this compound prevents the release of norepinephrine from nerve terminals. The potentiation of the response to external noradrenaline indicates that by blocking neuronal uptake (a primary mechanism for clearing norepinephrine from the synaptic cleft), more of the neurotransmitter remains available to act on postsynaptic receptors. nih.gov
Further studies on the anococcygeus muscle showed that this compound also potentiated the responses to low concentrations of acetylcholine (B1216132). nih.gov This effect was found to be indirect; it was abolished after the muscle was treated with 6-hydroxydopamine, a neurotoxin that destroys adrenergic nerve terminals. This suggests that the potentiation of acetylcholine responses is mediated by the release of small, sub-threshold amounts of noradrenaline from the intact nerve endings, an effect also seen with guanethidine. nih.gov
The following table summarizes the observed effects of this compound on isolated rat tissues based on detailed research findings. nih.gov
| Tissue | Experimental Condition | This compound Concentration | Observed Effect | Inferred Mechanism |
| Anococcygeus Muscle | Field Stimulation | 10⁻⁶ M, 10⁻⁵ M | Inhibition of contractile response | Noradrenergic neuron blockade |
| Exogenous Noradrenaline | 10⁻⁶ M, 10⁻⁵ M | Potentiation of contractile response | Inhibition of neuronal uptake | |
| Low-dose Acetylcholine | 10⁻⁶ M, 10⁻⁵ M | Potentiation of contractile response | Indirect, via release of sub-threshold noradrenaline | |
| Exogenous Noradrenaline (post 6-OHDA) | 10⁻⁵ M | Inhibition of contractile response | Postsynaptic blocking activity | |
| Vas Deferens | Field Stimulation | 10⁻⁵ M | Inhibition of contractile response | Noradrenergic neuron blockade |
| Exogenous Noradrenaline | 10⁻⁵ M | No potentiation | Tissue-specific difference in response |
Evaluation of Vascular Tone Regulation in Ex Vivo Models
Direct experimental evaluation of this compound's effects on vascular tone using ex vivo models, such as isolated aortic rings or mesenteric arteries, is not extensively documented in the available scientific literature. Such models are standard for assessing the contractility of vascular smooth muscle and are widely used to determine the effects of pharmacological compounds on blood vessel diameter. reprocell.comnih.gov
However, based on its established mechanism as a noradrenergic neuron blocker, the effects of this compound on vascular tone can be inferred. nih.gov Vascular tone is significantly regulated by the sympathetic nervous system, which releases norepinephrine that acts on adrenergic receptors in blood vessels to cause vasoconstriction, thereby increasing blood pressure. britannica.comcvphysiology.com Adrenergic neuron-blocking drugs interfere with this process. cvphysiology.comwikipedia.org
By acting as a noradrenergic neuron blocker, this compound is expected to inhibit the release of norepinephrine from the sympathetic nerves that innervate blood vessels. nih.gov This reduction in local norepinephrine release would lead to a decrease in the stimulation of adrenergic receptors on vascular smooth muscle cells. Consequently, this would result in vasodilation, or a reduction in vascular tone. This proposed mechanism suggests that this compound would likely lower peripheral vascular resistance. The activity of this compound is dependent on its uptake into the nerve terminal, a characteristic feature of this class of drugs. nih.gov Therefore, in an ex vivo setting like a mounted aortic ring, this compound would be predicted to reduce or inhibit contractions induced by nerve stimulation, while potentially potentiating the effects of exogenously added norepinephrine, consistent with its actions in other adrenergically innervated tissues. nih.gov
Structure Activity Relationship Sar and Ligand Design Principles
Systematic Exploration of Substituent Effects on Biological Activity
No studies were found that systematically vary substituents on the Pyroxamidine scaffold and measure the resulting changes in biological activity.
Identification of Key Pharmacophoric Features for Target Interaction
Without SAR data or complex modeling, the essential structural features of this compound responsible for its interactions with biological targets remain undefined in the public domain.
Rational Design and Synthesis of this compound Analogues for Optimized Mechanistic Profiles
The literature search did not yield any publications detailing the rational design and synthesis of analogues based on an understanding of this compound's SAR.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
No QSAR models for this compound have been found in the available literature, which would be necessary for any predictive analysis of its activity.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, typically a small molecule ligand to a protein target nih.govnih.govnih.govspringernature.com. It involves predicting the binding mode and estimating the binding affinity, which is crucial for identifying potential drug candidates and understanding their mechanism of action. Tools such as PyRx facilitate virtual screening and docking processes, enabling researchers to analyze interactions between ligands and target proteins springernature.comsourceforge.ioyoutube.com. While molecular docking is a cornerstone in drug discovery for predicting ligand-target interactions, specific docking simulations involving Pyroxamide were not found within the provided search results.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Energetics
Molecular Dynamics (MD) simulations are powerful methods for studying the time-dependent behavior of molecular systems, providing insights into conformational changes, flexibility, and the energetic landscape of ligand-protein interactions nih.govmdpi.comnih.govoecd-nea.orgchemcomp.com. These simulations allow researchers to observe how molecules move and interact in a dynamic environment, offering a more comprehensive understanding of binding stability and energetics. Although MD simulations are widely applied in understanding molecular behavior and drug-target interactions, specific MD studies focusing on Pyroxamide were not identified in the provided search results.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to determine the electronic structure, molecular properties, and reactivity of chemical compounds nih.govquantum-journal.orgrsc.orgplos.orgucm.esschrodinger.comscirp.org. These calculations can predict properties such as charge distribution, dipole moments, reaction pathways, and spectroscopic characteristics. Such information is vital for understanding a molecule's behavior and potential interactions. While quantum chemical calculations are fundamental to theoretical chemistry and drug design, specific computational studies on Pyroxamide's electronic properties and reactivity were not found within the provided search results.
Cheminformatics and Virtual Screening Approaches for Identification of Related Ligands
Cheminformatics and virtual screening are computational strategies used to analyze large chemical databases and identify compounds with desired properties or biological activities springernature.comsourceforge.ionih.govuni-mainz.demolinspiration.comwordpress.com. Cheminformatics tools, such as Molinspiration, aid in calculating molecular properties and predicting bioactivity molinspiration.com. Virtual screening methods, including substructure, fingerprint, and shape-based screening, help in rapidly filtering vast numbers of compounds to find potential drug leads. Although these approaches are instrumental in discovering novel ligands, specific cheminformatics or virtual screening studies aimed at identifying compounds related to Pyroxamide were not found within the provided search results.
Homology Modeling and De Novo Structure Prediction for Target Proteins
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on the known structures of homologous proteins nih.govnih.govmdpi.comyoutube.comyoutube.com. This method is particularly useful when the experimental structure of a target protein is unavailable. By creating a structural model, researchers can then employ other computational methods like molecular docking to study ligand binding. While homology modeling is a well-established technique in structural biology and drug design, specific homology modeling studies related to proteins targeted by Pyroxamide were not identified in the provided search results.
Compound List:
Pyroxamide (Pyroxamidine)
In Vitro and Ex Vivo Pharmacological Profiling Methodologies
Receptor Binding Assays (e.g., Radioligand Competition, Saturation, Kinetic Studies)
Receptor binding assays are fundamental in determining the affinity and specificity of pyroxamidine for its target receptors. These assays typically utilize a radiolabeled ligand that is known to bind to the receptor of interest. nih.gov
Radioligand Competition Assays: These experiments measure the ability of this compound to displace a known radiolabeled ligand from its receptor. uam.es The concentration of this compound required to inhibit 50% of the specific binding of the radioligand is known as the IC50 value. This value is instrumental in determining the binding affinity (Ki) of this compound. For instance, in a hypothetical competition binding assay for a G protein-coupled receptor (GPCR), various concentrations of unlabeled this compound would be incubated with a constant concentration of a suitable radioligand and cell membranes expressing the receptor. researchgate.netmesoscale.com The amount of bound radioactivity is then measured, and the data are analyzed to calculate the IC50 and subsequently the Ki value for this compound. researchgate.net The choice of radioligand concentration is critical, as higher concentrations can increase the IC50 value without affecting the Ki. uam.es
Saturation Binding Assays: To determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of a radioligand, saturation binding studies are performed. In the context of this compound, if a radiolabeled version were available, increasing concentrations of it would be incubated with the receptor preparation until saturation is reached. Specific binding is determined by subtracting non-specific binding (measured in the presence of an excess of unlabeled ligand) from total binding. A Scatchard or non-linear regression analysis of the specific binding data yields the Bmax and Kd values. While radioligand binding assays are a staple, techniques like Surface Plasmon Resonance (SPR) microscopy offer a label-free alternative to measure both equilibrium and kinetic constants of ligand-receptor interactions directly on cells. biosensingusa.com
Kinetic Studies: These studies measure the rates at which this compound associates with (kon or ka) and dissociates from (koff or kd) its receptor. biosensingusa.com The ratio of these rates (koff/kon) provides another method to determine the equilibrium dissociation constant (Kd). These kinetic parameters offer deeper insights into the drug-receptor interaction than equilibrium binding assays alone. biosensingusa.com
Table 1: Hypothetical Radioligand Competition Binding Data for this compound This table is for illustrative purposes and does not represent actual experimental data.
| This compound Concentration (nM) | Radioligand Bound (cpm) | % Inhibition |
|---|---|---|
| 0.01 | 4500 | 0 |
| 0.1 | 4250 | 5.6 |
| 1 | 3500 | 22.2 |
| 10 | 2250 | 50 |
| 100 | 1000 | 77.8 |
| 1000 | 500 | 88.9 |
| 10000 | 450 | 90 |
Functional Cell-Based Assays for Receptor Activation and Signal Transduction
Functional cell-based assays are essential for characterizing whether this compound acts as an agonist, antagonist, or inverse agonist at its target receptor. nih.gov These assays move beyond simple binding and measure the physiological response of a cell upon compound treatment. revvity.co.jp
G protein-coupled receptors (GPCRs) are a major class of drug targets, and their activation can be assessed by measuring downstream signaling events. nih.gov Upon activation, GPCRs trigger a cascade of intracellular events, often involving second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates. khanacademy.orgwikipedia.orgyoutube.com
For example, if this compound targets a GPCR that couples to Gs, its agonist activity could be quantified by measuring the increase in intracellular cAMP levels. Conversely, if it targets a Gq-coupled receptor, its activity could be assessed by measuring the accumulation of inositol phosphates or the release of intracellular calcium. nih.gov Assays like the IP-One HTRF assay measure inositol phosphate (B84403) 1 (IP1) accumulation. researchgate.net
Cell lines engineered to express the receptor of interest are commonly used. thermofisher.com For instance, Human Embryonic Kidney 293 (HEK293) cells are frequently utilized for their robust growth and transfection efficiency. nih.gov Reporter gene assays are another powerful tool, where the activation of a specific signaling pathway leads to the expression of a reporter protein, such as luciferase or β-lactamase. thermofisher.com The activity of pyrazolo pyrimidine-type inhibitors has been shown to promote differentiation in human endometrial stromal cells in vitro, indicating a role in signal transduction pathways. nih.gov
Table 2: Hypothetical Functional Assay Data for this compound on a Gs-Coupled Receptor This table is for illustrative purposes and does not represent actual experimental data.
| This compound Concentration (µM) | cAMP Level (pmol/well) |
|---|---|
| 0 (Basal) | 2.5 |
| 0.01 | 5.8 |
| 0.1 | 15.2 |
| 1 | 28.9 |
| 10 | 35.1 |
| 100 | 35.5 |
Isolated Organ and Tissue Preparations for Mechanistic Response Analysis
Isolated organ and tissue preparations provide a bridge between in vitro cell-based assays and in vivo studies, allowing for the investigation of this compound's effects in a more complex biological system. iworx.com These ex vivo experiments maintain the physiological and pharmacological responsiveness of the tissue in a controlled laboratory setting. wikipedia.org
Tissues such as smooth muscle from the intestine, trachea, or blood vessels, as well as cardiac muscle, are commonly used. iworx.comwikipedia.orgslideshare.net The tissue is suspended in an organ bath containing a physiological salt solution, maintained at a constant temperature, and aerated with carbogen (B8564812) (95% O2, 5% CO2). wikipedia.orgyoutube.com The contractile or relaxant responses of the tissue to this compound can then be measured using a force transducer and recorded. iworx.com
These preparations are invaluable for constructing concentration-response curves to determine the potency (EC50) and efficacy of this compound. wikipedia.org They also allow for the investigation of its mechanism of action. For instance, by using specific receptor antagonists, it is possible to identify the receptor through which this compound exerts its effects. Proteomic analysis of tissue samples can provide further mechanistic insights into the inflammatory and cellular responses. nih.gov
Enzyme Activity Assays and Inhibition Profiling in Biochemical Systems
Enzyme activity assays are crucial for determining if this compound interacts with and modulates the activity of specific enzymes. amsbio.com These assays are fundamental in drug discovery for identifying enzyme inhibitors or activators. databiotech.co.il
The basic principle involves measuring the rate of the enzymatic reaction in the presence and absence of this compound. nih.gov This can be done by monitoring the disappearance of the substrate or the appearance of the product over time. Various detection methods can be employed, including colorimetric, fluorometric, or luminescent readouts. aminoverse.com
Inhibition profiling involves testing this compound against a panel of enzymes to assess its selectivity. This is critical for understanding its potential off-target effects. For example, a this compound derivative could be screened against a panel of kinases to determine its inhibitory profile. The results are typically expressed as the IC50 value, which is the concentration of the compound required to reduce enzyme activity by 50%. nih.gov These assays can be performed in high-throughput formats to screen large numbers of compounds. biorxiv.org
Metabolomic Analysis of In Vitro Biotransformation Pathways (e.g., using liver microsomes, hepatocytes)
Understanding the metabolic fate of this compound is a critical component of its pharmacological profiling. In vitro models such as liver microsomes and hepatocytes are widely used to study drug metabolism. springernature.com
Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells and are a rich source of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. dls.comthermofisher.com Incubating this compound with liver microsomes in the presence of cofactors like NADPH allows for the identification of metabolites formed through oxidative reactions. frontiersin.org However, microsomes lack the full complement of drug-metabolizing enzymes, particularly many Phase II enzymes. dls.com
Hepatocytes: Primary human hepatocytes are considered the gold standard for in vitro metabolism studies as they contain the full range of Phase I and Phase II drug-metabolizing enzymes and transporters, providing a more physiologically relevant system. dls.com Both suspended and plated hepatocytes can be used to investigate the metabolic stability of this compound and to identify its metabolites. springernature.com Studies with pig hepatocytes have also been conducted due to metabolic similarities with humans. nih.gov The biotransformation of compounds like pyrazinamide (B1679903) has been studied in rat liver preparations, leading to the identification of new metabolites. nih.gov
Metabolomic Analysis: Following incubation with microsomes or hepatocytes, analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are used to separate and identify the metabolites of this compound. springernature.commdpi.com This metabolomic approach provides a comprehensive profile of the biotransformation pathways of the compound. nih.gov
Future Research Directions and Translational Perspectives
Elucidation of Additional Molecular Targets and Mechanistic Nuances
A critical step in understanding the biological activity of any compound is the identification of its molecular targets. Future research would likely focus on employing a variety of techniques to uncover the specific proteins, enzymes, or other biomolecules with which Pyroxamidine interacts. Methodologies such as affinity chromatography, chemical proteomics, and computational docking simulations would be instrumental in isolating and identifying these targets.
Once primary targets are identified, further studies would be necessary to unravel the precise mechanisms of action. This would involve investigating how this compound binding modulates the function of its target(s) and the downstream cellular consequences. Techniques like X-ray crystallography or cryo-electron microscopy could provide high-resolution structural information about the this compound-target complex, offering insights into the binding interface and the conformational changes induced.
Development of Advanced Analytical Tools for this compound Detection and Characterization
To facilitate further research and potential clinical translation, the development of robust and sensitive analytical methods for the detection and quantification of this compound in various biological matrices is essential. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a standard and powerful technique for this purpose. Future efforts would focus on optimizing these methods to achieve high sensitivity, specificity, and a wide dynamic range.
Furthermore, the development of other analytical tools, such as specific antibodies for use in enzyme-linked immunosorbent assays (ELISAs) or fluorescently labeled this compound analogues for imaging studies, would greatly enhance the ability to study its distribution, metabolism, and cellular localization.
Integration of Multi-Omics Data for a Systems-Level Understanding of this compound's Biological Impact
To gain a comprehensive understanding of the global biological effects of this compound, an integrated multi-omics approach would be invaluable. This involves the simultaneous analysis of the transcriptome (RNA sequencing), proteome (mass spectrometry-based proteomics), and metabolome (metabolomics) of cells or organisms treated with the compound.
By integrating these large datasets, researchers can construct a holistic picture of the cellular pathways and networks that are perturbed by this compound. This systems-level perspective can reveal unexpected biological activities, identify potential off-target effects, and provide crucial information for predicting both efficacy and potential toxicity.
Table 1: Potential Multi-Omics Approaches for this compound Research
| Omics Platform | Potential Applications for this compound Research |
| Transcriptomics (RNA-Seq) | Identify genes whose expression is altered by this compound treatment, providing insights into affected cellular pathways. |
| Proteomics (Mass Spectrometry) | Quantify changes in protein abundance and post-translational modifications, revealing direct and indirect targets and downstream signaling events. |
| Metabolomics (LC-MS, GC-MS) | Profile changes in cellular metabolites to understand the impact of this compound on metabolic pathways. |
Exploration of this compound and its Analogues as Chemical Probes for Fundamental Biological Processes
A well-characterized small molecule with a specific mechanism of action can serve as a powerful chemical probe to investigate fundamental biological processes. If this compound is found to have a highly selective interaction with a particular protein or pathway, it and its synthesized analogues could be utilized to dissect the roles of that target in various cellular contexts.
The development of "clickable" or photo-affinity labeled versions of this compound would enable researchers to covalently link the molecule to its target(s) for easier identification and visualization. Such chemical probes are instrumental in target validation and in elucidating the complex networks that govern cellular function in both health and disease.
常见问题
Q. How can researchers verify the structural identity of Pyroxamidine using spectroscopic methods?
Methodological Answer: To confirm this compound’s structure, combine multiple spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): Assign proton and carbon signals to functional groups, comparing peaks to reference spectra of analogous compounds .
- Mass Spectrometry (MS): Validate molecular weight and fragmentation patterns against theoretical predictions.
- X-ray Crystallography (if crystalline): Resolve atomic arrangements and bond lengths for definitive structural proof. Ensure purity (>95%) via HPLC or TLC before analysis to avoid misinterpretation .
Q. What experimental protocols are recommended for synthesizing this compound in a laboratory setting?
Methodological Answer: Follow a stepwise synthesis approach:
- Literature Review: Identify established routes (e.g., cyclization, condensation) and adapt solvent systems and catalysts to your lab’s capabilities .
- Optimization: Use Design of Experiments (DoE) to test variables (temperature, stoichiometry) for yield improvement.
- Characterization: Document intermediates and final product using FTIR (functional groups) and elemental analysis . Reproduce at least three independent batches to confirm reproducibility .
Q. How should researchers address discrepancies in reported solubility data for this compound?
Methodological Answer: Contradictions often arise from solvent purity, temperature control, or measurement techniques. To resolve:
- Standardize Conditions: Use USP-grade solvents and controlled-temperature baths.
- Comparative Analysis: Test solubility via gravimetric (saturation) and spectrophotometric methods in parallel .
- Meta-Analysis: Review methodologies in conflicting studies; prioritize data from peer-reviewed journals with detailed experimental sections .
Advanced Research Questions
Q. What strategies are effective for studying this compound’s stability under varying pH and temperature conditions?
Methodological Answer: Design a stability-indicating study:
- Accelerated Degradation: Expose this compound to extreme pH (1–13) and temperatures (40–80°C) for 1–4 weeks .
- Analytical Monitoring: Use UPLC-MS to track degradation products and quantify parent compound loss.
- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life at standard conditions (25°C). Include control samples and validate assay precision via inter-day reproducibility tests .
Q. How can researchers investigate this compound’s mechanism of action in biochemical pathways?
Methodological Answer: Use a combination of in vitro and in silico approaches:
- Target Identification: Perform protein binding assays (e.g., SPR, ITC) to identify interaction partners .
- Pathway Analysis: Apply RNA-seq or metabolomics to track downstream effects in cell models.
- Molecular Dynamics (MD) Simulations: Model this compound’s binding affinity and conformational changes in target proteins . Validate findings with knockout/down models (e.g., CRISPR-Cas9) to confirm causality .
Q. What frameworks are suitable for designing comparative studies of this compound analogs?
Methodological Answer: Structure the research question using a modified PICO framework :
- Population: this compound and structural analogs (e.g., halogenated derivatives).
- Intervention: Specific modifications (e.g., substituent addition).
- Comparison: Efficacy, toxicity, or pharmacokinetic parameters.
- Outcome: Bioactivity (IC50), metabolic stability, or selectivity . Use multivariate analysis (e.g., PCA) to correlate structural features with functional outcomes .
Data Analysis and Interpretation
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across cell lines?
Methodological Answer: Discrepancies may stem from cell-line specificity or assay variability. Mitigate by:
- Standardized Assays: Use validated cell lines (e.g., ATCC-certified) and replicate experiments across labs.
- Dose-Response Curves: Calculate EC50/IC50 values with nonlinear regression models (e.g., four-parameter logistic).
- Meta-Regression: Analyze covariates (e.g., passage number, serum concentration) in published data .
Q. What methodologies ensure robust reproducibility in this compound-related experiments?
Methodological Answer: Adhere to FAIR Data Principles :
- Documentation: Provide detailed protocols (equipment settings, reagent lot numbers) in supplementary materials .
- Blinding: Use coded samples during analysis to reduce bias in spectrophotometric or chromatographic readings.
- External Validation: Share raw data (e.g., NMR FID files) via repositories like Zenodo for independent verification .
Literature and Knowledge Gaps
Q. How should researchers conduct a systematic review of this compound’s pharmacological applications?
Methodological Answer: Follow PRISMA guidelines:
- Search Strategy: Use databases (SciFinder, PubMed) with keywords: “this compound” AND (“pharmacokinetics” OR “mechanism”).
- Inclusion Criteria: Prioritize studies with in vivo data and defined endpoints.
- Risk of Bias Assessment: Apply tools like SYRCLE for animal studies to evaluate methodological rigor .
Q. What ethical considerations apply when designing this compound toxicity studies?
Methodological Answer: Align with FINER criteria :
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